molecular formula C3H3F2N3O B1458242 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine CAS No. 1597679-65-6

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1458242
CAS No.: 1597679-65-6
M. Wt: 135.07 g/mol
InChI Key: HUTOZEAHMLMCRX-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that serves as a key precursor and zinc-binding group (ZBG) in the development of highly selective inhibitors for Histone Deacetylase 6 (HDAC6) . HDAC6 is an important epigenetic target involved in oncology, neurodegenerative diseases, and other conditions. Unlike traditional inhibitors that use hydroxamic acid as a ZBG—a group with known genotoxic potential—the difluoromethyl-1,3,4-oxadiazole (DFMO) moiety offers a promising and safer alternative . Researchers incorporate this compound into larger inhibitor structures to achieve potent and selective HDAC6 targeting. The high value of this compound stems from its unique mechanism of action. It acts as a mechanism-based, slow-binding inhibitor that undergoes an enzyme-catalyzed ring-opening reaction within the active site of HDAC6 . This process forms a deprotonated difluoroacetylhydrazide species that coordinates tightly with the zinc ion in the enzyme's active site, resulting in an essentially irreversible and long-lived enzyme-inhibitor complex . This mechanism underlies the exceptional selectivity of DFMO-based inhibitors, which can exceed 10,000-fold for HDAC6 over all other HDAC subtypes . This makes 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine an invaluable tool for chemical biology and drug discovery research aimed at understanding HDAC6 biology and developing novel therapeutic candidates for cancer combination therapies and non-oncological diseases . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(difluoromethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOZEAHMLMCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597679-65-6
Record name 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine
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Preparation Methods

General Synthetic Strategy for 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole core is typically synthesized via cyclization reactions involving hydrazide intermediates. Common approaches include:

These methods provide access to 1,3,4-oxadiazoles with various substituents at the 5-position, including aryl, alkyl, and fluorinated groups.

Specific Preparation of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine

The difluoromethyl-substituted 1,3,4-oxadiazole amine is synthesized through a multi-step sequence involving:

Formation of Tetrazole Intermediate

  • Starting from suitable carbonitriles , a key step is the conversion to tetrazoles by reaction with sodium azide.
  • This tetrazole intermediate is then reacted with difluoroacetic anhydride (DFAA) to introduce the difluoromethyl group and form the 1,3,4-oxadiazole ring via a Huisgen-type cyclization.

Hydrazide Formation and Difluoroacetylation

  • Hydrazinolysis of ester or amide intermediates yields acylhydrazides.
  • These acylhydrazides are then acylated with difluoroacetic anhydride to install the difluoromethyl group.
  • A dehydrative cyclization step using reagents like Burgess reagent converts the acylhydrazides into the 1,3,4-oxadiazole ring bearing the difluoromethyl substituent.

Alternative Routes

  • The Ugi four-component reaction has been used to prepare peptoid derivatives that are subsequently converted into the difluoromethyl oxadiazole moiety through similar cyclization steps.

Representative Synthetic Scheme (Summary)

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 Carbonitrile Sodium azide, heat Tetrazole intermediate Formation of tetrazole ring
2 Tetrazole intermediate Difluoroacetic anhydride (DFAA) 5-(Difluoromethyl)-1,3,4-oxadiazole derivative Huisgen 1,3,4-oxadiazole synthesis
3 Ester or amide intermediate Hydrazine hydrate Acylhydrazide Hydrazinolysis step
4 Acylhydrazide DFAA, then Burgess reagent 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine Difluoroacetylation and dehydrative cyclization

Research Findings and Yields

  • The difluoromethyl oxadiazole compounds synthesized via this approach have shown high selectivity and potency as HDAC6 inhibitors, indicating the efficiency and functional relevance of the synthetic method.
  • Yields for the hydrazide intermediates and subsequent cyclization steps typically range from moderate to high (67–98%) depending on the substrate and reaction conditions.
  • The use of difluoroacetic anhydride is critical for introducing the difluoromethyl group, and the Burgess reagent facilitates mild dehydrative cyclization, which is advantageous for sensitive functional groups.

Industrial and Scale-Up Considerations

  • Traditional methods for 2-amino-1,3,4-oxadiazoles, such as using cyanogen bromide or trimethylsilylthiocyanate, suffer from drawbacks including expensive reagents, poor storage stability, and waste generation.
  • A patented process describes the preparation of 2-amino-1,3,4-oxadiazoles from carboxylic acid hydrazides and cyanogen chloride under controlled temperature (-5 to 40 °C) to improve yield and scalability.
  • This method provides a more practical approach for industrial synthesis, overcoming limitations of earlier laboratory-scale methods.

Summary Table of Preparation Methods for 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine

Method Key Reagents Conditions Advantages Disadvantages
Tetrazole intermediate + DFAA cyclization Sodium azide, DFAA, Burgess reagent Mild heating, dehydrative cyclization High selectivity, good yields, functional group tolerance Multi-step, requires handling of azides
Hydrazinolysis + Difluoroacetylation + Burgess reagent Hydrazine hydrate, DFAA, Burgess reagent Mild conditions Efficient ring closure, good yields Sensitive reagents, multi-step
Patented industrial process Carboxylic acid hydrazides, cyanogen chloride -5 to 40 °C, solvent medium Scalable, improved yield, less waste Cyanogen chloride toxicity, requires careful handling

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Cancer Therapy

DFMO has been investigated for its potential in treating various cancers due to its ability to selectively inhibit HDAC6. The compound's unique mechanism allows it to modulate the acetylation status of proteins involved in tumor progression, making it a promising candidate for cancer therapeutics .

Neurological Disorders

The selective inhibition of HDAC6 by DFMO is also being explored in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. By altering the acetylation of tau proteins and other substrates associated with neurodegeneration, DFMO may help mitigate disease progression .

Metabolic Disorders

DFMO's application extends to metabolic diseases; for instance, it has been shown to overcome leptin resistance in obesity models by selectively inhibiting HDAC6 . This highlights its potential role in managing obesity-related complications.

Case Study 1: DFMO in Cancer Treatment

A study demonstrated that DFMO derivatives exhibited greater than 10-fold selectivity for HDAC6 compared to other HDACs. This selectivity was confirmed through biochemical assays and structural analyses using X-ray crystallography . The findings suggest that DFMO-based compounds could lead to new therapies with fewer side effects than traditional HDAC inhibitors.

Case Study 2: DFMO and Leptin Resistance

Research published in 2022 indicated that DFMO could be used to develop therapies targeting leptin resistance in obesity. The study illustrated how DFMO's selective action on HDAC6 could restore leptin sensitivity in animal models .

Data Tables

Application Area Mechanism Potential Impact
Cancer TherapySelective inhibition of HDAC6Reduced tumor growth and improved patient outcomes
Neurological DisordersModulation of protein acetylationSlowed progression of neurodegenerative diseases
Metabolic DisordersOvercoming leptin resistanceImproved metabolic health and weight management

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The substitution pattern at the 5-position of the oxadiazole ring significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Substituent (R) Molecular Weight Yield (%) Key Features Reference
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine -CF₂H ~144.08* N/A Moderate lipophilicity, metabolic stability
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine -CF₃ 151.05 N/A Higher electronegativity, increased steric bulk
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine -C₆H₄F ~207.19* 44 Aromatic ring enhances π-π stacking
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine -C₆H₄Cl ~223.64* 92 Increased lipophilicity, halogen bonding
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine -C₄H₃N₂ ~163.15* N/A Nitrogen-rich, enhanced hydrogen bonding
5-(1,1-Difluoroethyl)-1,3,4-oxadiazol-2-amine -C(CH₃)F₂ 149.10 N/A Aliphatic fluorination, flexible chain

*Calculated based on substituent contributions.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Fluorophenyl derivatives (e.g., 5-(4-fluorophenyl)-) exhibit higher rigidity and π-π stacking capacity compared to aliphatic analogs like 5-(1,1-difluoroethyl)- .
  • Halogen Effects : Chlorophenyl and bromophenyl analogs (e.g., compounds 3h and 3i) show higher synthetic yields (92–96%) and improved lipophilicity, which may enhance membrane permeability .
Antimicrobial and Antifungal Activity
  • Pyrazine Derivatives : 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives demonstrated significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with molecular docking revealing strong interactions with microbial enzymes .
  • Fluorophenyl Analog : 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (7c) showed moderate antibacterial activity, though lower yields (44%) may limit scalability .
Anticancer Activity
  • Trifluoromethylphenyl Derivatives : N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) exhibited potent anticancer activity against NCI-H522 (lung cancer) and K-562 (leukemia) cell lines, with % growth inhibition (GI) values exceeding 40% .
Anti-inflammatory Activity
  • Fluorophenyl-Oxadiazole Hybrids : Compounds like 5-(diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b) displayed anti-inflammatory potency surpassing ibuprofen, attributed to fluorophenyl-enhanced target affinity .

Biological Activity

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine, often referred to as DFMO, has garnered significant attention in the field of medicinal chemistry due to its potent biological activities. This compound is primarily recognized for its role as an inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various cellular processes including cancer progression and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of DFMO, including its mechanism of action, biochemical properties, and potential therapeutic applications.

DFMO functions as a mechanism-based inhibitor of HDAC6. The difluoromethyl group enhances its binding affinity to the enzyme's active site, leading to irreversible inhibition. This interaction disrupts the normal deacetylation process of histones and non-histone proteins, resulting in altered gene expression and cellular signaling pathways.

Key Mechanistic Insights:

  • Binding Affinity: DFMO shows a high selectivity for HDAC6 over other HDAC isoforms, with a reported IC50 value of approximately 0.531 μM against HDAC6 .
  • Slow-Binding Kinetics: The compound exhibits slow-binding kinetics, forming a stable enzyme-inhibitor complex through an enzyme-catalyzed ring opening reaction .
  • Zinc Coordination: The difluoromethyl group interacts with zinc ions in the active site, facilitating strong binding and leading to the inhibition of HDAC6 activity .

DFMO has been characterized by its ability to modulate various biochemical pathways:

  • Histone Acetylation: Inhibition of HDAC6 leads to increased acetylation of tubulin and other proteins, which is crucial for cellular functions such as cytoskeletal integrity and signaling .
  • Cellular Effects: DFMO influences cell proliferation and survival by altering the expression of genes involved in these processes. It has shown potential in reducing tumor growth in various cancer models .

Case Studies:

  • Cancer Models: In vitro studies have demonstrated that DFMO can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neurodegenerative Diseases: Research indicates that DFMO's inhibition of HDAC6 may offer therapeutic benefits in conditions like multiple sclerosis and Alzheimer's disease by promoting neuroprotective effects through enhanced protein acetylation .

Applications in Scientific Research

DFMO's unique properties make it a valuable compound for various applications:

  • Drug Development: Its selectivity for HDAC6 positions it as a candidate for developing targeted therapies in oncology and neurology .
  • Biochemical Research: As a tool compound, DFMO is utilized to study the role of histone deacetylases in epigenetic regulation and cellular dynamics .

Summary Table: Biological Activity Overview

Property Details
Compound Name 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine (DFMO)
Target Histone Deacetylase 6 (HDAC6)
IC50 Against HDAC6 ~0.531 μM
Mechanism Irreversible inhibition via enzyme-catalyzed ring opening
Cellular Effects Increased acetylation of proteins; modulation of cell signaling
Therapeutic Potential Cancer treatment; neuroprotection

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using acid-catalyzed conditions. For example, thiosemicarbazide derivatives can react with carboxylic acids under reflux with phosphoryl chloride (POCl₃) to form the oxadiazole core. Catalyst choice (e.g., Mn(II) in analogous thiadiazole syntheses) and solvent selection (e.g., ethanol or acetonitrile) significantly impact yield . Optimization involves varying temperature (80–120°C), reaction time (4–12 hours), and stoichiometric ratios of reactants. Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the molecular structure of 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation in solvents like methanol or DMSO. Key parameters include bond lengths (e.g., C–N = 1.32–1.35 Å), angles, and hydrogen-bonding networks (N–H⋯N interactions), which are compared to density functional theory (DFT)-optimized geometries for validation. Spectroscopic techniques (¹H/¹³C NMR, FT-IR) complement crystallography: the NH₂ group shows characteristic IR stretches at ~3300 cm⁻¹, while ¹⁹F NMR confirms difluoromethyl positioning .

Q. What preliminary biological assays are used to evaluate this compound’s bioactivity?

  • Methodological Answer : Initial screening often includes:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations.
  • Antioxidant potential : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls.
  • Dose-response curves are generated using one-dose or multi-dose protocols, with triplicate measurements to ensure reproducibility. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are critical .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reactivity data?

  • Methodological Answer : Discrepancies in electrophilic substitution sites or reaction pathways can be addressed via DFT calculations (B3LYP/6-311++G** basis set). For example, Fukui indices identify nucleophilic/electrophilic regions, while Gibbs free energy profiles compare transition states for competing pathways. Solvent effects are modeled using the polarizable continuum model (PCM). Validation involves correlating computed vibrational spectra (IR/Raman) with experimental data .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Solubility : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes, ~100 nm size via dynamic light scattering).
  • Stability : pH-dependent degradation studies (pH 1–10, 37°C) with HPLC monitoring. Structural analogs (e.g., methyl or trifluoromethyl substitutions) improve metabolic resistance .
  • Bioavailability : LogP values (calculated via ChemDraw or experimentally via shake-flask method) guide derivatization. Pro-drug strategies (e.g., esterification of NH₂) enhance membrane permeability .

Q. How do crystallographic and spectroscopic data inform structure-activity relationships (SAR) in related oxadiazoles?

  • Methodological Answer : SAR studies leverage:

  • X-ray data : Hydrogen-bonding motifs (e.g., N–H⋯O interactions) correlate with receptor binding in molecular docking.
  • Electron-withdrawing groups : Difluoromethyl vs. trifluoromethyl substituents alter electron density (via Hammett σ constants), affecting antibacterial potency.
  • Comparative NMR : Chemical shift differences in aromatic protons (δ 7–8 ppm) reflect electronic effects from substituents, guiding analog design .

Q. What experimental controls are critical when analyzing conflicting bioactivity results across studies?

  • Methodological Answer :

  • Cell line authentication : STR profiling to avoid cross-contamination.
  • Assay standardization : Uniform incubation times (48–72 hours) and serum-free conditions during MTT assays.
  • Batch variability : Multiple synthetic batches tested for consistency.
  • Statistical rigor : ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. Contradictions often arise from divergent cell passage numbers or solvent concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine
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5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine

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